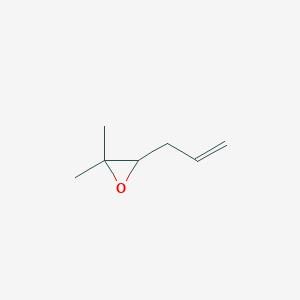
2,2-Dimethyl-3-prop-2-enyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) with a propenyl group and two methyl groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Propenyl)-3,3-dimethyloxirane may involve the use of more efficient and cost-effective methods. One such method is the catalytic epoxidation of allylic alcohols using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Propenyl)-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Propenyl)-3,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, a compound with similar propenyl group but different functional groups.
Guaiacol: 2-Methoxyphenol, another compound with a methoxy group but lacking the oxirane ring.
Uniqueness
2-(2-Propenyl)-3,3-dimethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds that lack the oxirane functionality.
Propriétés
Numéro CAS |
118555-08-1 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
Clé InChI |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
SMILES canonique |
CC1(C(O1)CC=C)C |
Synonymes |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















